3-Amino-3-(4-chlorophenyl)propanamide hydrochloride
CAS No.:
Cat. No.: VC17758736
Molecular Formula: C9H12Cl2N2O
Molecular Weight: 235.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12Cl2N2O |
|---|---|
| Molecular Weight | 235.11 g/mol |
| IUPAC Name | 3-amino-3-(4-chlorophenyl)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H |
| Standard InChI Key | BLSYODMJQPSVPZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)N)N)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-Amino-3-(4-chlorophenyl)propanamide hydrochloride (CAS 1384435-45-3) is a chiral organic compound with the molecular formula C₉H₁₂Cl₂N₂O and a molecular weight of 235.11 g/mol . Its IUPAC name, (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride, denotes the (R)-enantiomer of the compound, while the (S)-enantiomer (CAS 1308301-15-6) exists as a distinct entity with a molecular formula of C₉H₁₁ClN₂O . The hydrochloride salt enhances solubility in polar solvents, a critical feature for biomedical applications.
Table 1: Key Physicochemical Properties
The compound’s structure features a 4-chlorophenyl group attached to a propanamide backbone, with an amino group at the β-position. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the stereochemical arrangement, which is critical for its biological interactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3-amino-3-(4-chlorophenyl)propanamide hydrochloride involves multi-step organic reactions. A validated method from El Rayes et al. (2020) describes the saponification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to yield the corresponding acid, followed by hydrazinolysis to produce the hydrazide intermediate . Subsequent coupling with amines or amino acid esters via DCC (N,N'-dicyclohexylcarbodiimide) or azide methods generates the target amide .
Critical Reaction Steps:
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Saponification: Base-mediated hydrolysis of the ester group.
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Hydrazinolysis: Reaction with hydrazine to form hydrazide.
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Amide Coupling: DCC-mediated activation for amine conjugation.
Industrial Scalability
Industrial production employs continuous flow reactors to optimize yield (reported >85%) and purity . American Elements offers bulk quantities (up to 1-ton super sacks) with certifications for pharmaceutical and reagent-grade applications . Key challenges include controlling enantiomeric purity and minimizing byproducts during hydrochlorination.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits high solubility in water and polar aprotic solvents (e.g., DMSO, DMFA) due to its ionic hydrochloride form. Stability studies indicate degradation at temperatures >40°C, necessitating cold storage (4°C) .
Spectroscopic Data
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (N–H bend) .
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¹H NMR (400 MHz, D₂O): δ 7.45 (d, 2H, Ar–H), 7.32 (d, 2H, Ar–H), 4.21 (q, 1H, CH–NH₂), 3.05 (m, 2H, CH₂–CONH₂) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for N-alkylated analogs with enhanced blood-brain barrier permeability, making it valuable in CNS drug development .
Material Science
American Elements supplies ultra-high-purity (99.999%) grades for optical and semiconductor applications, leveraging its thermal stability and chiral properties .
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